molecular formula C19H16Cl2N2O3 B2521446 Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189916-34-4

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2521446
CAS No.: 1189916-34-4
M. Wt: 391.25
InChI Key: AQJAJDPBJYJGAW-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16Cl2N2O3 and its molecular weight is 391.25. The purity is usually 95%.
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Scientific Research Applications

Potential as Antimicrobial Agents

  • Antibacterial and Antifungal Properties : Research indicates that derivatives of quinoline compounds, including those similar to Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, have been synthesized and screened for their antibacterial and antifungal activities. These compounds have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains like C. albicans, suggesting their potential application in developing new antimicrobial agents (Desai et al., 2007).

Potential in Anticancer Research

  • Anticancer Agent Synthesis : Another significant application is in the synthesis of novel compounds with potential anticancer properties. Studies have shown that quinoline derivatives, including Ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, have been prepared and tested against various cancer cell lines, demonstrating their utility in anticancer research. Although some compounds did not exhibit cytotoxicity at certain concentrations, the research provides a foundation for further exploration in anticancer drug development (Facchinetti et al., 2015).

Applications in Chemical Synthesis

  • Catalysis and Synthesis : The compound has also found application in the synthesis of other complex quinoline derivatives, serving as a catalyst or reactant in various chemical reactions. For example, its derivatives have been utilized in microwave-assisted synthesis methods, highlighting the efficiency of using such compounds in modern organic synthesis techniques to achieve high yields and desired products rapidly (Bao-an, 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-chlorobenzylamine with ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by esterification of the resulting product with ethanol.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 7-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as DCC or EDC to form Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate intermediate.", "Step 2: Purification of the intermediate by recrystallization or column chromatography.", "Step 3: Esterification of the intermediate with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] }

CAS No.

1189916-34-4

Molecular Formula

C19H16Cl2N2O3

Molecular Weight

391.25

IUPAC Name

ethyl 7-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24)

InChI Key

AQJAJDPBJYJGAW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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